molecular formula C7H5BrN2S2 B2926160 4-(5-Bromothiophen-2-yl)thiazol-2-amine CAS No. 34801-14-4

4-(5-Bromothiophen-2-yl)thiazol-2-amine

Cat. No.: B2926160
CAS No.: 34801-14-4
M. Wt: 261.16
InChI Key: MMZHPDCFNLBMBY-UHFFFAOYSA-N
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Description

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a thiophene ring. The presence of bromine in the thiophene ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine typically involves the bromination of thiophene followed by the formation of the thiazole ring. One common method starts with the bromination of thiophene to produce 5-bromothiophene. This intermediate is then subjected to a cyclization reaction with thioamide to form the thiazole ring. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiophen-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles and thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound featuring a thiazole ring and a brominated thiophene moiety, giving it unique electronic properties and reactivity, making it suitable for applications in medicinal chemistry and materials science. Its structural components allow it to interact with biological targets, making it a candidate for therapeutic applications. The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis method, by reacting α-halo ketones with thioamides under acidic conditions. For example, 5-bromothiophene-2-carbaldehyde can react with a thioamide to yield the desired thiazole derivative.

Scientific Research Applications

This compound has applications in antimicrobial and anticancer research. Studies focus on its binding mechanisms with biological targets such as enzymes and receptors to understand its potential therapeutic effects and optimize its pharmacological profile.

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties, with inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. Its mechanism of action may disrupt bacterial lipid biosynthesis or interfere with cell wall synthesis.

Key findings:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 32 µg/mL against Staphylococcus aureus, showing antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Methicillin-resistant Staphylococcus aureus16

A study evaluated the antimicrobial activity of thiazole derivatives, including this compound, and the results indicated inhibition against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The compound appears to induce apoptosis through mechanisms such as estrogen receptor inhibition and cell cycle arrest.

Anticancer Activity Overview:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Estrogen receptor inhibition
HeLa15.0Induction of apoptosis
A54918.3Cell cycle arrest

In a study on breast cancer treatment, the compound was tested against MCF-7 cells, demonstrating an IC50 value of 12.5 µM, and mechanistic studies suggested the compound induces apoptosis through the mitochondrial pathway.

Case Studies

Several case studies have explored the potential applications of 4-(5-Bromothiophen-2-yl)thiazol-2-amines in medicinal chemistry:

  • Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against drug-resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
  • Cancer Treatment Research : An investigation focused on its anticancer properties, revealing that modifications to the thiazole core could enhance cytotoxicity against specific cancer types and emphasized structure–activity relationships that could inform future drug design efforts.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)thiazol-2-amine
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
  • 4-(4-Bromothiophen-2-yl)thiazol-2-amine derivatives

Uniqueness

4-(5-Bromothiophen-2-yl)thiazol-2-amine is unique due to the presence of both a brominated thiophene ring and a thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound in medicinal chemistry .

Biological Activity

4-(5-Bromothiophen-2-yl)thiazol-2-amine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its therapeutic potential.

Structural Characteristics

The compound features a thiazole ring fused with a brominated thiophene moiety, which contributes to its unique electronic properties and reactivity. The thiazole ring is known for its ability to interact with enzyme active sites, potentially inhibiting their function, while the brominated thiophene enhances binding affinity to various biological receptors.

Synthesis Methods

The synthesis of this compound typically employs the Hantzsch thiazole synthesis method. This involves reacting α-halo ketones with thioamides under acidic conditions. For example, 5-bromothiophene-2-carbaldehyde can be reacted with a thioamide to yield the desired thiazole derivative.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound has been shown to achieve sub-micromolar minimum inhibitory concentrations (MIC), highlighting its potential as a novel anti-tubercular agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that derivatives of thiazoles exhibit promising results against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). For instance, certain derivatives demonstrated comparable efficacy to standard chemotherapeutic agents like 5-fluorouracil .

The mode of action for this compound appears to involve the inhibition of specific enzymes critical for microbial growth and cancer cell proliferation. Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins, leading to inhibition of their activity. For example, interactions with VEGFR-2 have been noted, which is crucial in cancer progression .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(4-Bromophenyl)thiazol-2-amineContains a phenyl ring instead of a thiophene ringAntimicrobial and anticancer activity
5-Bromo-4-(thiophen-2-yl)thiazol-2-aminesBromine on the thiazole ringAntimicrobial activity
4-(3-Bromothiophen-2-yl)thiazol-2-aminesVariation in bromine positionVariable biological activity

The unique combination of the brominated thiophene and thiazole rings in 4-(5-Bromothiophen-2-yl)thiazol-2-amines provides distinct electronic properties that enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study highlighted that certain thiazole derivatives exhibited selective activity against M. tuberculosis, achieving MIC values as low as 0.70 µM. This demonstrates the potential for developing new anti-tubercular agents based on this scaffold .
  • Anticancer Activity Evaluation :
    • In vitro tests on MCF7 cell lines revealed that specific derivatives showed significant cytotoxicity comparable to established drugs. The most active compound displayed an IC50 value similar to that of standard treatments .
  • Molecular Docking Studies :
    • Docking simulations indicated favorable interactions between the compound and target proteins such as VEGFR-2, suggesting a mechanism through which it may exert anticancer effects .

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZHPDCFNLBMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956282
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34801-14-4
Record name 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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